![molecular formula C19H23F17O4 B12835457 1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol CAS No. 94158-61-9](/img/structure/B12835457.png)
1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol is a fluorinated alcohol compound with the molecular formula C20H23F19O4 and a molecular weight of 688.36 g/mol . This compound is characterized by its unique structure, which includes a heptadecafluoroundecan chain and a butoxyethoxyethoxy group.
Preparation Methods
The synthesis of 1-[2-(2-butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol involves multiple steps, typically starting with the preparation of the fluorinated chain and the butoxyethoxyethoxy group separately. These intermediates are then combined under specific reaction conditions to form the final product . Industrial production methods may involve the use of specialized equipment to handle the fluorinated intermediates and ensure the purity of the final product.
Chemical Reactions Analysis
1-[2-(2-butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated carbon atoms, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-[2-(2-butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s unique structure makes it useful in studying the interactions of fluorinated molecules with biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its fluorinated nature, which can enhance the bioavailability of certain drugs.
Mechanism of Action
The mechanism of action of 1-[2-(2-butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol involves its interaction with molecular targets through its fluorinated chain and hydroxyl group. The fluorinated chain can interact with hydrophobic regions of proteins and membranes, while the hydroxyl group can form hydrogen bonds with polar residues. These interactions can affect the structure and function of biological molecules, leading to various effects .
Comparison with Similar Compounds
Similar compounds to 1-[2-(2-butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol include:
2-[2-(2-Butoxyethoxy)ethoxy]ethanol: This compound has a similar butoxyethoxyethoxy group but lacks the fluorinated chain.
2-(2-Butoxyethoxy)ethanol: This compound is structurally similar but has a shorter chain and fewer fluorine atoms.
5,8,11,13,16,19-Hexaoxatricosane: This compound has a similar ether structure but does not contain fluorine atoms.
The uniqueness of this compound lies in its combination of a long fluorinated chain and a butoxyethoxyethoxy group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
94158-61-9 |
|---|---|
Molecular Formula |
C19H23F17O4 |
Molecular Weight |
638.4 g/mol |
IUPAC Name |
1-[2-(2-butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol |
InChI |
InChI=1S/C19H23F17O4/c1-2-3-4-38-5-6-39-7-8-40-10-11(37)9-12(20,21)13(22,23)14(24,25)15(26,27)16(28,29)17(30,31)18(32,33)19(34,35)36/h11,37H,2-10H2,1H3 |
InChI Key |
RAGJTPVWQPJXKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCOCC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




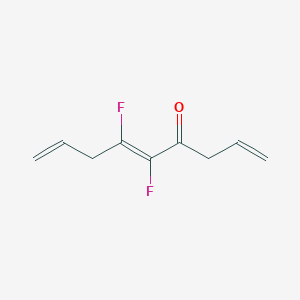
![1-[2-(4-Chlorophenoxy)ethyl]-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12835394.png)
![Aluminum;[hydroxy-[hydroxy(oxido)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B12835402.png)

![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-p-tolylamino-propionamide](/img/structure/B12835410.png)
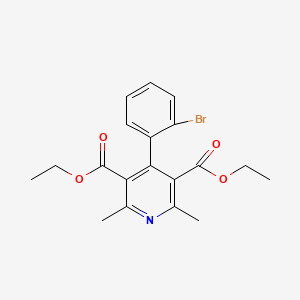
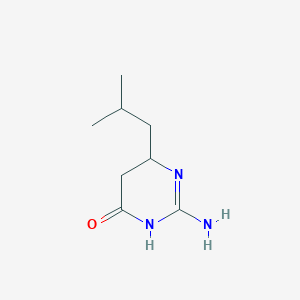
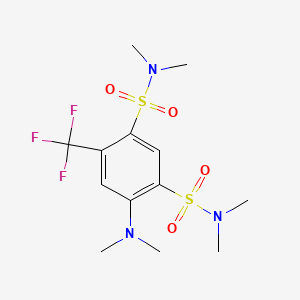
![(1H-Indol-3-yl)(7-methoxy-9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B12835430.png)
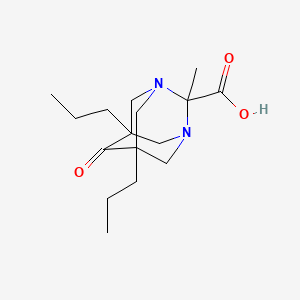

![4-[(E)-2-nitroethenyl]-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran](/img/structure/B12835448.png)
